KDM4-IN-3 mechanism of action
KDM4-IN-3 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of KDM4-IN-3
Introduction
The KDM4 (Lysine-Specific Demethylase 4) family of enzymes, also known as JMJD2, are Fe(II) and α-ketoglutarate (2-oxoglutarate) dependent dioxygenases that play a critical role in epigenetic regulation.[1][2] These enzymes reverse histone methylation, primarily targeting di- and tri-methylated lysine (B10760008) 9 and lysine 36 on histone H3 (H3K9me2/3, H3K36me2/3).[1][3] By removing these methyl marks, KDM4 enzymes modulate chromatin structure and gene expression, influencing a wide array of cellular processes including DNA repair, cell cycle progression, and differentiation.[1][2][4] Dysregulation and overexpression of KDM4 members are frequently observed in various human cancers, including prostate, breast, and lung cancer, making them attractive therapeutic targets.[1][2]
KDM4-IN-3 is a small molecule inhibitor developed for the KDM4 family.[5] It is a cell-permeable compound that has demonstrated efficacy in cellular models, particularly in prostate cancer, by altering histone methylation landscapes and inhibiting cancer cell proliferation.[5] This document provides a detailed technical overview of the biochemical and cellular mechanism of action of KDM4-IN-3.
Biochemical Mechanism of Action
The catalytic activity of KDM4 enzymes involves the oxidative demethylation of lysine residues. This process requires the coordination of Fe(II) and the binding of the co-substrate α-ketoglutarate (α-KG) in the active site. Molecular oxygen is then used to decarboxylate α-KG to succinate, generating a highly reactive Fe(IV)=O intermediate that hydroxylates the methyl group on the target lysine, leading to the spontaneous release of formaldehyde (B43269) and the demethylated lysine.[1]
KDM4-IN-3 inhibits this process with a reported IC50 of 871 nM in biochemical assays.[5] Kinetic studies have revealed a complex mechanism of inhibition. The compound acts as a non-competitive inhibitor with respect to the H3K9me3 peptide substrate, meaning it does not compete with the histone substrate for binding to the enzyme's active site and can bind to both the free enzyme and the enzyme-substrate complex.[5] Concurrently, KDM4-IN-3 exhibits an uncompetitive inhibition pattern with respect to the α-KG co-substrate, indicating that it preferentially binds to the enzyme-α-KG complex.[5]
Cellular Effects and Mechanism of Action
KDM4-IN-3 is cell-permeable, allowing it to access its nuclear target KDM4.[5] Within cells, its primary mechanism is the inhibition of KDM4's demethylase activity, leading to a global increase in the abundance of histone methylation marks, particularly H3K9me3.[5] This epigenetic modification is generally associated with transcriptionally silent heterochromatin.
In the context of prostate cancer, inhibition of KDM4 by KDM4-IN-3 leads to several key downstream effects:
-
Increased H3K9me3 Levels: Treatment of prostate cancer cells with KDM4-IN-3 results in a significant increase in the global levels of the H3K9me3 epigenetic mark.[5]
-
Repression of Target Gene Expression: The altered epigenetic landscape leads to changes in gene expression. Notably, KDM4-IN-3 treatment causes a significant decrease in the expression of Prostate-Specific Antigen (PSA), a key biomarker and driver in prostate cancer.[5]
-
Inhibition of Cell Growth and Proliferation: KDM4-IN-3 inhibits the growth of various prostate cancer cell lines, including DU145 and PC3 cells, with GI50 values in the low micromolar range.[5] This anti-proliferative effect culminates in cancer cell death.[5]
Quantitative Data Summary
The inhibitory and anti-proliferative activities of KDM4-IN-3 have been quantified in various assays.
Table 1: Biochemical Potency of KDM4-IN-3
| Target | Assay Type | IC50 (nM) | Reference |
|---|
| KDM4 | Biochemical Assay | 871 |[5] |
Table 2: Cellular Anti-proliferative Activity of KDM4-IN-3
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| DU145 | Prostate Cancer | GI50 | 8 - 26 | [5] |
| PC3 | Prostate Cancer | GI50 | 8 - 26 | [5] |
| HuPrEC | Non-disease control | GI50 | 8 - 26 |[5] |
Experimental Protocols
The following are representative protocols for assays used to characterize KDM4 inhibitors like KDM4-IN-3.
KDM4 Biochemical Inhibition Assay (AlphaLISA-based)
This protocol outlines a method to determine the IC50 of an inhibitor against a KDM4 enzyme.
-
Principle: This homogeneous assay measures the demethylation of a biotinylated H3K9me3 peptide substrate. The product, H3K9me2, is detected by a specific antibody conjugated to an AlphaLISA acceptor bead. A streptavidin-coated donor bead binds the biotinylated peptide, bringing the beads into proximity, and generating a signal upon excitation.
-
Materials:
-
Recombinant full-length KDM4 enzyme.
-
Biotinylated H3K9me3 peptide substrate.
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).
-
Cofactors: Ascorbic acid, (NH4)2Fe(SO4)2·6H2O, α-ketoglutarate.
-
KDM4-IN-3 or other test compounds, serially diluted in DMSO.
-
AlphaLISA anti-H3K9me2 Acceptor beads.
-
Streptavidin-coated Donor beads.
-
384-well microplate.
-
-
Procedure:
-
Prepare a master mix of KDM4 enzyme and cofactors in assay buffer.
-
Add 2 µL of serially diluted KDM4-IN-3 (or DMSO for control) to the wells of the microplate.
-
Add 4 µL of the enzyme master mix to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the biotinylated H3K9me3 substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the Streptavidin-donor beads and incubate again in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell Growth Inhibition Assay (MTT Assay)
This protocol determines the GI50 (concentration for 50% growth inhibition) of KDM4-IN-3 in cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
-
Materials:
-
Prostate cancer cell lines (e.g., DU145, PC3).
-
Complete cell culture medium.
-
KDM4-IN-3, serially diluted.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serially diluted concentrations of KDM4-IN-3 (typically from 0.1 to 100 µM). Include DMSO-only wells as a negative control.
-
Incubate the cells for a specified period (e.g., 72 hours) under standard culture conditions.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration compared to the DMSO control.
-
Plot the dose-response curve and determine the GI50 value using non-linear regression analysis.
-
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4 Orchestrates Epigenomic Remodeling of Senescent Cells and Potentiates the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
